2-Bromo-N-(3,4-difluorophenyl)propanamide
Description
2-Bromo-N-(3,4-difluorophenyl)propanamide is a brominated amide derivative featuring a propanamide backbone with a bromine atom at the C2 position and a 3,4-difluorophenyl substituent on the nitrogen atom. The 3,4-difluorophenyl group contributes to electronic modulation, influencing intermolecular interactions such as hydrogen bonding and π-π stacking . This compound is of interest in medicinal chemistry and materials science, where halogenation and fluorination are common strategies to optimize properties like solubility, stability, and target binding .
Properties
IUPAC Name |
2-bromo-N-(3,4-difluorophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF2NO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULSTPXTGNSBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(3,4-difluorophenyl)propanamide typically involves the bromination of N-(3,4-difluorophenyl)propanamide. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(3,4-difluorophenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as ethanol or acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of N-(3,4-difluorophenyl)propanamide derivatives with different functional groups.
Reduction: Formation of N-(3,4-difluorophenyl)propanamine or corresponding alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrFN\O
- Molecular Weight : 261.1 g/mol
- CAS Number : 1283551-73-4
The compound features a bromo substituent and difluorinated aromatic ring, which contribute to its chemical stability and reactivity. The presence of halogens often enhances lipophilicity and biological activity, making it a valuable candidate for drug development and synthetic chemistry.
Chemistry
2-Bromo-N-(3,4-difluorophenyl)propanamide serves as a versatile building block in organic synthesis. It can undergo various chemical transformations:
- Nucleophilic Substitution : The bromine atom can be replaced with nucleophiles such as amines or thiols.
- Reduction Reactions : The carbonyl group can be reduced to form alcohols.
- Oxidation Reactions : The amide can be oxidized to nitriles.
These reactions facilitate the synthesis of more complex organic molecules, expanding the utility of this compound in chemical research .
Biological Applications
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial effects by inhibiting bacterial enzymes essential for cell wall synthesis. This suggests that this compound may exhibit similar properties .
- Anticancer Potential : Research indicates that halogenated compounds can induce apoptosis in cancer cells. Studies have shown that structurally related compounds inhibit tumor growth across various cancer cell lines, indicating potential therapeutic applications in oncology .
Pharmaceutical Development
Due to its structural characteristics, this compound is explored as a pharmaceutical intermediate. Its ability to modulate enzyme activity makes it a candidate for developing new drugs targeting specific biochemical pathways. Case studies have highlighted its effectiveness in synthesizing drug candidates aimed at treating diseases such as cancer and bacterial infections .
Case Study 1: Antimicrobial Activity
A study conducted on related halogenated amides demonstrated their ability to inhibit the growth of Staphylococcus aureus. The mechanism involved the disruption of cell wall synthesis through enzyme inhibition. This finding supports further investigation into the antimicrobial potential of this compound .
Case Study 2: Anticancer Properties
In vitro studies on similar compounds revealed that they could effectively induce apoptosis in various cancer cell lines. The interaction with specific receptors involved in cell signaling pathways was identified as a key mechanism of action. This suggests that this compound may also possess similar anticancer properties .
Mechanism of Action
The mechanism of action of 2-Bromo-N-(3,4-difluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms play a crucial role in enhancing the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent bonds with the active site or by inducing conformational changes that reduce enzyme function .
Comparison with Similar Compounds
Variations in Fluorophenyl Substitution Patterns
The position and number of fluorine atoms on the phenyl ring significantly alter electronic and steric properties:
Key Insight : The 3,4-difluoro configuration in the target compound maximizes electronic effects (electron-withdrawing) while maintaining asymmetry, which may disrupt crystal packing and improve solubility compared to symmetric analogs like 3,5-difluoro derivatives .
Bromine Position and Backbone Modifications
The location of bromine and the amide chain length influence reactivity and molecular interactions:
The propanamide chain (vs. acetamide) offers greater flexibility, which may enhance binding to biological targets .
Amide Linkage vs. Alternative Functional Groups
The nature of the nitrogen substituent affects hydrogen bonding and stability:
Biological Activity
2-Bromo-N-(3,4-difluorophenyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, including pharmacology and organic synthesis.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure incorporates a bromine atom and two fluorine atoms on a phenyl ring, which are known to enhance biological reactivity and specificity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The halogen substituents (bromine and fluorine) can form strong interactions with biological molecules, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can be crucial for treating diseases such as cancer or bacterial infections.
- Modulation of Receptor Activity : It may interact with cellular receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
| Activity | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial enzymes | Inhibition | |
| Anticancer | Cancer cell receptors | Induction of apoptosis | |
| Anti-inflammatory | Cytokine production | Reduction in inflammatory markers |
Case Studies
- Antimicrobial Activity : In a study evaluating the antibacterial properties of various halogenated compounds, this compound demonstrated significant inhibition against Mycobacterium tuberculosis by targeting the enzyme MtbIMPDH2. The minimum inhibitory concentration (MIC) was found to be effective at low micromolar concentrations, suggesting its potential as an antimicrobial agent .
- Anticancer Properties : Research has shown that the compound can induce apoptosis in various cancer cell lines. It was noted that treatment with this compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptotic pathways in cancer cells .
Synthesis and Applications
The synthesis of this compound typically involves the bromination of a corresponding amide derivative followed by fluorination. This compound serves as an important intermediate in the development of pharmaceuticals aimed at treating infections and cancer.
Applications:
- Medicinal Chemistry : As a lead compound for developing new drugs targeting bacterial infections and tumors.
- Organic Synthesis : Used as a building block in synthesizing more complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
